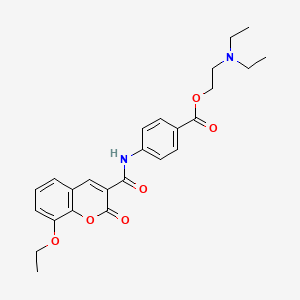

2-(diethylamino)ethyl 4-(8-ethoxy-2-oxo-2H-chromene-3-carboxamido)benzoate

Description

This compound is a coumarin derivative characterized by a 2H-chromene core substituted with an ethoxy group at position 8 and a 2-oxo moiety. The 3-carboxamido group is linked via a benzoate ester to a 2-(diethylamino)ethyl chain. The diethylaminoethyl group may enhance solubility in organic matrices or influence reactivity in polymerization systems, as seen in analogous compounds .

Properties

IUPAC Name |

2-(diethylamino)ethyl 4-[(8-ethoxy-2-oxochromene-3-carbonyl)amino]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28N2O6/c1-4-27(5-2)14-15-32-24(29)17-10-12-19(13-11-17)26-23(28)20-16-18-8-7-9-21(31-6-3)22(18)33-25(20)30/h7-13,16H,4-6,14-15H2,1-3H3,(H,26,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJGIZDNGGFYXNR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC3=C(C(=CC=C3)OCC)OC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

452.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-(diethylamino)ethyl 4-(8-ethoxy-2-oxo-2H-chromene-3-carboxamido)benzoate typically involves multiple steps. One common method includes the reaction of 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylic acid with allyl bromide, using potassium carbonate for deprotonation and dry N,N-dimethylformamide as a solvent . The reaction conditions are carefully controlled to ensure the purity and yield of the final product.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Oxidation: It can be oxidized under specific conditions to form different derivatives.

Reduction: Reduction reactions can modify the chromene core or the benzoate group.

Substitution: The compound can undergo substitution reactions, particularly at the diethylamino group or the ethoxy group on the chromene ring.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(diethylamino)ethyl 4-(8-ethoxy-2-oxo-2H-chromene-3-carboxamido)benzoate has several applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

Biology: The compound’s structure allows it to interact with various biological molecules, making it useful in biochemical studies.

Industry: The compound is used in the development of fluorescent probes and sensors, particularly for detecting metal ions like copper.

Mechanism of Action

The mechanism of action of 2-(diethylamino)ethyl 4-(8-ethoxy-2-oxo-2H-chromene-3-carboxamido)benzoate involves its interaction with specific molecular targets. The chromene core can participate in intramolecular charge transfer (ICT) processes, which are crucial for its function as a fluorescent probe. The diethylamino group can enhance the compound’s ability to bind to metal ions, facilitating its use in sensing applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural and functional distinctions between the target compound and related coumarin derivatives:

Key Observations:

2-Oxo vs. 2-Imino: The oxo group in the target compound enhances electron-withdrawing properties, which may stabilize charge-transfer interactions in photochemical applications compared to Compound 15’s imino group .

Aminoethyl Chain Influence: The diethylaminoethyl moiety may reduce polymerization inhibition compared to dimethylamino groups (as in ethyl 4-(dimethylamino)benzoate), owing to steric hindrance and altered electron donation .

Ester vs. Amide Linkages :

- The benzoate ester in the target compound likely offers greater hydrolytic stability than amide-linked derivatives (e.g., Compound 15), which could degrade under acidic conditions .

Thermal and Spectral Properties :

- Hydrazone-containing analogs like 4g exhibit lower melting points (~206–208°C), suggesting reduced thermal stability compared to the target compound’s ester-linked structure .

Research Findings and Implications

- Reactivity in Resins: Ethyl 4-(dimethylamino)benzoate demonstrates higher polymerization efficiency than methacrylate-based amines . The target compound’s diethylaminoethyl group may similarly enhance reactivity in photoinitiated systems, though its bulkier structure could slow diffusion rates.

- Biological Activity: While direct data are unavailable, 8-ethoxycoumarins are known for cytochrome P450 interactions. The diethylaminoethyl chain might modulate bioavailability compared to simpler analogs .

Biological Activity

The compound 2-(diethylamino)ethyl 4-(8-ethoxy-2-oxo-2H-chromene-3-carboxamido)benzoate , identified by its CAS number 873577-91-4 , is a complex organic molecule that belongs to the class of coumarin derivatives . Its unique structure, which combines a benzoate moiety with a chromene derivative, suggests a diverse range of potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 452.5 g/mol . The structural elements include:

- Diethylamino group : Enhances solubility and may influence pharmacokinetics.

- Carboxamide group : Potential for nucleophilic substitution reactions.

- Chromene moiety : Known for various biological activities including antioxidant and anti-inflammatory effects.

Biological Activities

Research on coumarin derivatives has revealed several biological activities, which may also extend to This compound :

- Antioxidant Activity : Coumarins are recognized for their ability to scavenge free radicals, thus protecting cells from oxidative stress.

- Antimicrobial Properties : Some derivatives exhibit significant activity against a range of microbial pathogens.

- Anti-inflammatory Effects : Coumarins have been shown to inhibit inflammatory mediators, suggesting potential use in treating inflammatory diseases.

- Anticancer Potential : Certain coumarin derivatives have demonstrated cytotoxic effects against various cancer cell lines.

The mechanisms through which this compound exerts its biological effects are still under investigation but may include:

- Inhibition of enzymes involved in inflammatory pathways.

- Modulation of cell signaling pathways related to apoptosis in cancer cells.

- Interaction with receptors involved in neurotransmission and metabolic regulation.

Case Studies and Research Findings

Several studies have explored the biological activity of structurally similar compounds, providing insights into the potential effects of This compound :

Future Directions

Further research is essential to fully elucidate the pharmacological profiles of This compound . Key areas for future studies include:

- Detailed pharmacokinetic and pharmacodynamic studies.

- Exploration of its interactions with specific biological targets.

- Evaluation in preclinical models to assess efficacy and safety.

Q & A

Basic Research Questions

Q. How can the synthesis of 2-(diethylamino)ethyl 4-(8-ethoxy-2-oxo-2H-chromene-3-carboxamido)benzoate be optimized for higher yields?

- Methodological Answer : Optimize reaction conditions by selecting anhydrous solvents (e.g., dichloromethane) to minimize side reactions, as demonstrated in coumarin derivative synthesis . Use triethylamine as a base to enhance nucleophilic acyl substitution efficiency. Purification via recrystallization (e.g., with diethyl ether) improves purity, yielding ~64% as reported for analogous compounds . Monitor reaction progress using TLC and adjust stoichiometry (e.g., 1.5 eq acyl chloride) to drive completion.

Q. What spectroscopic techniques are most effective for characterizing this compound’s structure?

- Methodological Answer : Employ multinuclear NMR (¹H, ¹³C) to confirm substituent positions and coupling patterns. For example, ¹H NMR in CDCl₃ can resolve aromatic protons (δ 7.37–8.76 ppm) and diethylamino groups (δ 1.24–3.46 ppm) . High-resolution mass spectrometry (HRMS) with ESI+ ionization validates molecular weight (e.g., observed 420.2046 vs. theoretical 420.2049 ). IR spectroscopy further confirms carbonyl (C=O, ~1700 cm⁻¹) and amide (N–H, ~3300 cm⁻¹) groups.

Q. How can researchers assess the purity of this compound post-synthesis?

- Methodological Answer : Combine chromatographic (HPLC with C18 columns) and spectral methods. Compare melting points with literature values. Quantify impurities via ¹H NMR integration of diagnostic peaks (e.g., residual solvent signals). Recrystallization in Et₂O, as used in similar coumarin derivatives, enhances purity . Elemental analysis (C, H, N) can further validate stoichiometric ratios.

Advanced Research Questions

Q. How do substituent modifications (e.g., ethoxy vs. methoxy groups) influence the compound’s photophysical properties?

- Methodological Answer : Synthesize analogs with controlled substituent variations (e.g., alkyl chain length, electron-donating/withdrawing groups). Use UV-Vis spectroscopy to measure λmax shifts and fluorescence quenching assays to assess quantum yields. For instance, ethoxy groups in coumarins enhance π-conjugation, red-shifting absorption . Computational TD-DFT models can predict electronic transitions and validate experimental data .

Q. How should conflicting solubility data (e.g., negative values in some solvents) be interpreted?

- Methodological Answer : Replicate measurements under standardized conditions (temperature, solvent grade). Negative solubility values in certain solvents (e.g., hexane) may indicate poor miscibility or aggregation . Use Hansen solubility parameters to rationalize discrepancies. Statistical tools (e.g., ANOVA) can identify outliers, while molecular dynamics simulations elucidate solvent-solute interactions .

Q. What methodologies are suitable for studying this compound’s environmental fate and biodegradation?

- Methodological Answer : Apply OECD guidelines for biodegradability testing (e.g., 301D shake-flask assay). Monitor degradation products via LC-MS/MS. Partition coefficients (log P) can predict bioaccumulation potential, while soil column experiments assess leaching behavior . For biotic transformations, use microbial consortia from contaminated sites and track metabolite formation .

Q. How can reaction mechanisms (e.g., amide bond formation) be elucidated for this compound?

- Methodological Answer : Perform kinetic studies under varying temperatures/pH to determine rate laws. Isotopic labeling (e.g., ¹⁸O in carbonyl groups) and trapping intermediates (e.g., using HOBt for active esters) clarify mechanistic pathways . In situ IR spectroscopy monitors acyl transfer steps, while DFT calculations model transition states .

Q. What computational approaches are recommended for predicting biological activity or toxicity?

- Methodological Answer : Use molecular docking (AutoDock Vina) to screen against target proteins (e.g., kinases, cytochrome P450). ADMET predictors (e.g., SwissADME) estimate bioavailability and toxicity profiles. QSAR models trained on coumarin derivatives correlate structural descriptors (e.g., log P, polar surface area) with activity . Validate predictions with in vitro assays (e.g., cytotoxicity on HepG2 cells).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.